molecular formula C17H19N5O2 B2492755 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714244-07-2

1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Katalognummer B2492755
CAS-Nummer: 714244-07-2
Molekulargewicht: 325.372
InChI-Schlüssel: ATXUCNCKDIBPJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known as Ro 31-8220, is a synthetic molecule that belongs to the class of bisindolylmaleimides. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Wirkmechanismus

1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 31-8220 inhibits PKC activity by binding to the ATP-binding site of the kinase domain, thereby preventing the transfer of phosphate groups from ATP to substrate proteins (Mackay et al., 1995; Martiny-Baron et al., 1993). This results in a downstream inhibition of PKC-mediated signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and transcription factors such as nuclear factor kappa B (NF-κB) (Mackay et al., 1995; Martiny-Baron et al., 1993).
Biochemical and Physiological Effects:
1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 31-8220 has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. For example, 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 31-8220 has been shown to inhibit the growth and proliferation of cancer cells, such as breast cancer cells and glioma cells, by inducing cell cycle arrest and apoptosis (Chen et al., 2015; Koul et al., 2002). 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 31-8220 has also been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in response to lipopolysaccharide (LPS) stimulation (Liu et al., 2019). Additionally, 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 31-8220 has been shown to reduce the severity of ischemia-reperfusion injury in various organs, including the heart and liver, by inhibiting PKC-mediated oxidative stress and inflammation (He et al., 2017; Lu et al., 2018).

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 31-8220 is its high selectivity for PKC inhibition, which allows for specific manipulation of PKC-mediated signaling pathways in various cell types and tissues. However, one of the limitations of 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 31-8220 is its potential off-target effects, particularly at higher concentrations. 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 31-8220 has been shown to inhibit other kinases, such as protein kinase A (PKA) and protein kinase G (PKG), at higher concentrations, which may affect the interpretation of experimental results (Mackay et al., 1995).

Zukünftige Richtungen

There are several future directions for the study of 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 31-8220. One potential direction is the development of more selective PKC inhibitors that can differentiate between PKC isoforms and subtypes. Another potential direction is the investigation of the role of PKC signaling pathways in various disease states, such as cancer, inflammation, and cardiovascular disease. Additionally, the use of 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 31-8220 in combination with other drugs or therapies may provide new insights into the mechanisms of action and potential therapeutic applications of PKC inhibition.

Synthesemethoden

The synthesis of 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 31-8220 involves the reaction of 4-methylphenylhydrazine with 2,4-pentanedione, followed by the reaction of the resulting hydrazone with 7,8-dihydro-6H-purine-2,4-dione. The final product is obtained through a series of purification steps, including column chromatography and recrystallization (Mackay et al., 1995).

Wissenschaftliche Forschungsanwendungen

1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 31-8220 has been widely used in scientific research as a tool to study protein kinase C (PKC) signaling pathways. PKC is a family of serine/threonine kinases that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 31-8220 is a potent and selective inhibitor of PKC, and has been shown to block the activity of multiple PKC isoforms (Mackay et al., 1995; Martiny-Baron et al., 1993).

Eigenschaften

IUPAC Name

1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10-4-6-12(7-5-10)21-8-11(2)9-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h4-7,11H,8-9H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXUCNCKDIBPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322278
Record name 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-hydroxy-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one

CAS RN

714244-07-2
Record name 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.